molecular formula C11H14N2O4 B3855132 butyl N-(4-nitrophenyl)carbamate CAS No. 87457-99-6

butyl N-(4-nitrophenyl)carbamate

Cat. No.: B3855132
CAS No.: 87457-99-6
M. Wt: 238.24 g/mol
InChI Key: FWMIXGBPRUFSQN-UHFFFAOYSA-N
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Description

Butyl N-(4-nitrophenyl)carbamate: is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial chemistry. This particular compound features a butyl group attached to the nitrogen atom of the carbamate and a 4-nitrophenyl group attached to the carbonyl carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl N-(4-nitrophenyl)carbamate typically involves the reaction of 4-nitrophenyl chloroformate with butylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) in the presence of a base like triethylamine (TEA). The reaction proceeds via nucleophilic substitution, where the amine attacks the carbonyl carbon of the chloroformate, resulting in the formation of the carbamate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reagent concentrations, to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Butyl N-(4-nitrophenyl)carbamate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or nitrophenyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a catalyst, sodium dithionite.

    Substitution: Various nucleophiles in the presence of a base.

Major Products:

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted carbamates with different alkyl or aryl groups.

Scientific Research Applications

Chemistry: Butyl N-(4-nitrophenyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of other carbamate derivatives. It serves as a building block for more complex molecules.

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition, particularly those enzymes that interact with carbamate groups

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It is also employed as a stabilizer in certain chemical formulations.

Mechanism of Action

The mechanism of action of butyl N-(4-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction is often utilized in the design of enzyme inhibitors for therapeutic purposes.

Comparison with Similar Compounds

  • Butyl N-(3-nitrophenyl)carbamate
  • Methyl N-(4-nitrophenyl)carbamate
  • Ethyl N-(4-nitrophenyl)carbamate

Comparison: Butyl N-(4-nitrophenyl)carbamate is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different levels of enzyme inhibition and stability, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

butyl N-(4-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-2-3-8-17-11(14)12-9-4-6-10(7-5-9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMIXGBPRUFSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335096
Record name ST046299
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87457-99-6
Record name ST046299
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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